molecular formula C13H17ClN6S B12263454 5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine

5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B12263454
M. Wt: 324.83 g/mol
InChI Key: DQXJOVJAYMKKQV-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and thiadiazole intermediates, followed by their coupling to form the final product. Key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of appropriate starting materials under conditions that favor the formation of the piperidine ring.

    Synthesis of the Thiadiazole Intermediate: This step involves the cyclization of suitable precursors to form the thiadiazole ring.

    Coupling Reaction: The piperidine and thiadiazole intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methyl-4-isothiazolin-3-one: This compound shares the chloro and methyl groups but differs in its core structure.

    Methylchloroisothiazolinone: Another compound with similar functional groups but a different overall structure.

Uniqueness

5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine is unique due to its combination of a pyrimidine ring with a piperidine and thiadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H17ClN6S

Molecular Weight

324.83 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C13H17ClN6S/c1-9-17-13(21-18-9)20-5-3-11(4-6-20)19(2)12-15-7-10(14)8-16-12/h7-8,11H,3-6H2,1-2H3

InChI Key

DQXJOVJAYMKKQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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